molecular formula C12H21N3O B13300360 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one

2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13300360
M. Wt: 223.31 g/mol
InChI Key: DNDVTFLBWCVBKP-UHFFFAOYSA-N
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Description

This compound features a pyrimidine ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a tert-butyl-substituted pyrimidine derivative with an aminobutan-2-yl precursor. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Due to its structural similarity to biologically active molecules, it may be investigated for potential therapeutic applications, such as antiviral or anticancer agents.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobutan-2-yl derivatives: These compounds share the aminobutan-2-yl side chain and may exhibit similar chemical properties.

    tert-Butyl-substituted pyrimidines: These compounds have the tert-butyl group attached to the pyrimidine ring, contributing to their stability and reactivity.

Uniqueness

2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the aminobutan-2-yl side chain and the tert-butyl group enhances its potential for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

2-(2-aminobutan-2-yl)-4-tert-butyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H21N3O/c1-6-12(5,13)10-14-8(11(2,3)4)7-9(16)15-10/h7H,6,13H2,1-5H3,(H,14,15,16)

InChI Key

DNDVTFLBWCVBKP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NC(=CC(=O)N1)C(C)(C)C)N

Origin of Product

United States

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